1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
Description
1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative characterized by a 3-bromophenyl group and a branched alkyl chain incorporating a 4-methylpiperazine moiety.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN4S/c1-16(23-21(27)24-19-10-6-9-18(22)15-19)20(17-7-4-3-5-8-17)26-13-11-25(2)12-14-26/h3-10,15-16,20H,11-14H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUPCISOJZVYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities, including antibacterial, anticancer, and antioxidant properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies.
Synthesis
Thiourea derivatives can be synthesized through various methods, often involving the reaction of isothiocyanates with amines. The specific compound can be synthesized by reacting 3-bromobenzenamine with a suitable isothiocyanate derivative of 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine. This process typically involves:
- Preparation of Isothiocyanate : Reacting thiocarbamide with an appropriate alkyl halide.
- Formation of Thiourea : The isothiocyanate is then reacted with the amine to form the desired thiourea derivative.
Antimicrobial Activity
Thiourea derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds with thiourea moieties exhibit significant antibacterial activity against various strains of bacteria. For instance, a study reported that certain bis(thiourea) derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 135 µg/mL to 145 µg/mL against E. coli . The presence of bromine and piperazine groups in this compound may enhance its lipophilicity and membrane penetration, thereby improving its antimicrobial efficacy.
Anticancer Activity
Thioureas have been linked to anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation. Research indicates that certain thiourea derivatives can effectively target cancer cell lines such as ovarian and breast cancer cells. For example, compounds similar to the one showed IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines . The mechanism often involves interference with critical signaling pathways that regulate cell growth and survival.
Antioxidant Activity
The antioxidant potential of thioureas is attributed to their ability to scavenge free radicals and inhibit oxidative stress. A recent study indicated that thiourea derivatives exhibited strong antioxidant activity with IC50 values as low as 52 µg/mL in DPPH assays . This property is crucial for protecting cells from oxidative damage, which is a contributing factor in various diseases, including cancer.
The biological activities of thiourea derivatives can be explained through several mechanisms:
- Enzyme Inhibition : Some thioureas act as inhibitors for key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Binding Affinity : Molecular docking studies have suggested that these compounds bind effectively to target proteins, disrupting their function .
- Cell Membrane Interaction : The lipophilic nature of certain substituents enhances membrane permeability, allowing for better interaction with cellular targets .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The thiourea group in the compound undergoes oxidation to form sulfoxides or sulfones. Key reagents and conditions include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, 24 hours | Sulfoxide derivatives | |
| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, 0°C → RT | Sulfone derivatives |
Mechanistic Insight :
-
Oxidation occurs at the sulfur atom of the thiourea moiety.
-
The electron-withdrawing 3-bromophenyl group increases the electrophilicity of the sulfur atom, enhancing reaction rates .
Reduction Reactions
Reduction of the thiourea group produces amines, enabling further functionalization:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | Primary amine derivatives | |
| Sodium borohydride (NaBH₄) | Methanol, RT | Secondary amine intermediates |
Key Observation :
-
The presence of the 4-methylpiperazine ring stabilizes intermediates via hydrogen bonding, reducing side reactions .
Nucleophilic Substitution Reactions
The 3-bromophenyl group participates in aromatic substitution:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Amines (e.g., NH₃) | DMF, 80°C, K₂CO₃ | 3-Aminophenyl derivatives | |
| Thiols (e.g., HSCH₂CO₂H) | Ethanol, reflux | Thioether-linked analogs |
Regioselectivity :
-
Bromine at the meta position directs nucleophilic attack to the para position due to steric and electronic effects .
Cyclization Reactions
The thiourea moiety facilitates heterocycle formation:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| α-Bromoacetone | K₂CO₃, aqueous ethanol, 60°C | Thiazoline derivatives | |
| Ethyl chloroformate | CH₂Cl₂, 0°C → RT | 1,3-Thiazinan-4-one scaffolds |
Kinetic Profile :
-
Cyclization proceeds via a six-membered transition state, with rate acceleration observed in polar aprotic solvents .
Complexation with Metal Ions
The thiourea group acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Type | Reference |
|---|---|---|---|
| Hg(NO₃)₂ | Methanol, RT | Hg(II)-thiourea coordination polymer | |
| Cu(ClO₄)₂ | Acetonitrile, reflux | Square-planar Cu(II) complexes |
Applications :
Comparative Reactivity with Analogues
| Compound | Reactivity with H₂O₂ | Reactivity with LiAlH₄ | Unique Feature |
|---|---|---|---|
| 1-(3-Bromophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea | High | Moderate | Enhanced Br-mediated electrophilicity |
| 1-(3-Fluorophenyl) analogue | Moderate | High | Fluorine-induced kinetic stabilization |
Trends :
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals:
Comparison with Similar Compounds
Key Findings from Comparative Studies
Substituent Position and Halogen Effects :
- The position of bromine on the phenyl ring significantly impacts bioactivity. For example, 4-bromophenyl derivatives (e.g., Compound 83) exhibit stronger antitubercular activity than 3-bromophenyl analogs (e.g., Compound 82) . This may relate to improved steric alignment with bacterial targets.
- In contrast, the 3-bromophenyl group in the target compound and Compound 2h () is associated with antileukemic activity, suggesting that cellular targets (e.g., caspase-3) may favor meta-substituted aromatic systems .
Role of Piperazine and Heterocycles :
- The 4-methylpiperazine moiety, present in the target compound and Compound 2h, enhances solubility and may facilitate blood-brain barrier penetration or receptor binding. In Compound 2h, this group contributes to apoptosis induction in leukemia cells .
Metal Coordination Effects :
- Copper(II) complexes, such as Cu4 (), demonstrate altered electronic properties and stability compared to free thioureas. These complexes often show enhanced cytotoxicity, though their exact mechanisms require further study .
Structural and Crystallographic Insights
- Hydrogen Bonding and Crystal Packing : Derivatives like the compound in exhibit intramolecular N–H⋯O and C–H⋯S bonds, stabilizing their conformation. The dihedral angle between the thiourea moiety and aromatic rings (9.55° in vs. 82.62° in analogs) influences molecular planarity and intermolecular interactions .
- Software Tools : Structural validations for these compounds often rely on crystallographic software such as SHELXL () and OLEX2 (), ensuring accurate refinement of bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
